Sal de sodio de bis(sulfosuccinimidil) suberato

Descripción general

Descripción

Bis(sulfosuccinimidyl) suberate sodium salt is a homobifunctional crosslinker widely used in biological research. It is a water-soluble derivative of disuccinimidyl suberate, designed to facilitate the conjugation of molecules, particularly proteins, by forming stable amide bonds with primary amines. This compound is particularly useful for crosslinking cell surface proteins due to its membrane impermeability and non-cleavable nature .

Aplicaciones Científicas De Investigación

Bis(sulfosuccinimidyl) suberate sodium salt has a wide range of applications in scientific research:

Chemistry: Used for the synthesis of bioconjugates and the study of protein-protein interactions.

Biology: Facilitates the crosslinking of cell surface proteins, aiding in the study of cell signaling and receptor-ligand interactions.

Medicine: Employed in the development of diagnostic assays and therapeutic agents.

Industry: Used in the production of biopharmaceuticals and the development of biosensors

Mecanismo De Acción

Target of Action

Bis(sulfosuccinimidyl) suberate sodium salt, also known as BS3 Crosslinker, primarily targets primary amines . These primary amines are typically found in the side chain of lysine (K) residues and the N-terminus of each polypeptide in proteins, including antibodies .

Mode of Action

BS3 Crosslinker is a homobifunctional crosslinker, meaning it has two identical reactive groups, i.e., the N-hydroxysulfosuccinimidyl (NHS) esters . These NHS esters react efficiently with primary amines at pH 7-9 to form stable amide bonds, along with the release of the N-hydroxysulfosuccinimidyl leaving group . This reaction results in the covalent bonding of the target molecules, effectively crosslinking them .

Biochemical Pathways

The primary biochemical pathway affected by BS3 Crosslinker involves protein-protein interactions. By crosslinking proteins, BS3 can stabilize protein complexes, allowing for the identification of weak or transient protein interactions . This can be particularly useful in immuno-technologies and protein studies .

Pharmacokinetics

It’s worth noting that bs3 is water-soluble , which can influence its distribution and interaction with target molecules in an experimental setting.

Result of Action

The result of BS3 Crosslinker’s action is the formation of stable, covalent bonds between proteins. This can ‘fix’ protein interactions, allowing researchers to identify and study these interactions more effectively . For example, BS3 has been used to cross-link Aβ1–42 oligomers prior to electrophoresis, proving more suitable for detecting intra-membrane Aβ oligomers and extra-membrane Aβ oligomers states .

Action Environment

The action of BS3 Crosslinker can be influenced by environmental factors such as pH and solvent. The NHS ester groups in BS3 react with primary amines most efficiently at pH 7-9 . Additionally, BS3 is water-soluble, eliminating the need for organic solvents which may perturb protein structure . It’s also worth noting that BS3 is moisture-sensitive and will hydrolyze, so it should be prepared immediately before use .

Análisis Bioquímico

Biochemical Properties

Bis(sulfosuccinimidyl) suberate sodium salt reacts with primary amines at pH 7-9 to form stable amide bonds . Proteins, including antibodies, generally have several primary amines in the side chain of lysine residues and the N-terminus of each polypeptide that are available as targets for NHS-ester crosslinking reagents .

Cellular Effects

Bis(sulfosuccinimidyl) suberate sodium salt is membrane-impermeable, making it an ideal crosslinker for cell surface proteins . It can be used to crosslink cell-surface proteins prior to cell lysis and immunoprecipitation . It can also be used to identify receptor-ligand interactions by chemical crosslinking .

Molecular Mechanism

The molecular mechanism of Bis(sulfosuccinimidyl) suberate sodium salt involves the formation of stable amide bonds with primary amines . This reaction occurs rapidly with any primary amine-containing molecule . The compound binds irreversibly to its conjugate molecules, meaning that once it creates covalent linkages to its target molecules, those associations are not easily broken .

Temporal Effects in Laboratory Settings

It is known that the compound is stable and does not degrade easily .

Metabolic Pathways

It is known that the compound interacts with primary amines, which are common in many metabolic pathways .

Transport and Distribution

Bis(sulfosuccinimidyl) suberate sodium salt is a charged molecule and cannot freely pass through cellular membranes . This property influences its transport and distribution within cells and tissues.

Subcellular Localization

The subcellular localization of Bis(sulfosuccinimidyl) suberate sodium salt is largely determined by its interactions with primary amines

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of bis(sulfosuccinimidyl) suberate sodium salt typically involves the reaction of succinic anhydride with sodium bisulfite to form sulfosuccinic acid. This intermediate is then reacted with suberic acid to form bis(sulfosuccinimidyl) suberate. The final step involves the conversion of this compound to its sodium salt form by reacting with sodium hydroxide .

Industrial Production Methods

Industrial production of bis(sulfosuccinimidyl) suberate sodium salt follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions such as temperature, pH, and reaction time to ensure high yield and purity. The product is then purified using techniques such as recrystallization and chromatography .

Análisis De Reacciones Químicas

Types of Reactions

Bis(sulfosuccinimidyl) suberate sodium salt primarily undergoes substitution reactions where the sulfo-N-hydroxysuccinimide (sulfo-NHS) esters react with primary amines to form stable amide bonds. This reaction occurs under mild conditions, typically at pH 7-9 .

Common Reagents and Conditions

The common reagents used in these reactions include primary amine-containing molecules such as lysine residues in proteins. The reaction conditions are generally mild, with the reaction being carried out in aqueous buffers at physiological pH .

Major Products

The major products formed from these reactions are stable amide bonds between the crosslinker and the target molecules. This results in the formation of crosslinked conjugates, which are useful for various biological applications .

Comparación Con Compuestos Similares

Bis(sulfosuccinimidyl) suberate sodium salt is unique due to its water solubility and membrane impermeability, which make it ideal for crosslinking cell surface proteins. Similar compounds include:

Disuccinimidyl suberate: A non-water-soluble analog used for intracellular crosslinking.

Sulfo-EGS (ethylene glycol bis(sulfosuccinimidyl succinate)): Another water-soluble crosslinker with a shorter spacer arm.

Sulfo-SMCC (sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate): A heterobifunctional crosslinker with different reactive groups at each end

Actividad Biológica

Bis(sulfosuccinimidyl) suberate sodium salt, commonly known as BS3, is a water-soluble, homobifunctional cross-linking reagent widely used in biochemical research. Its ability to form stable covalent bonds with primary amines makes it particularly valuable for studying protein interactions and dynamics. This article explores the biological activity of BS3, its mechanisms of action, applications in research, and relevant case studies.

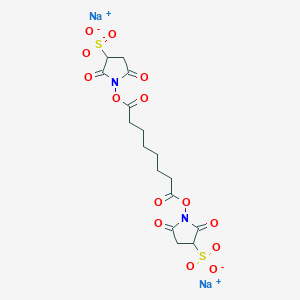

- Chemical Formula : C₁₄H₁₈N₂O₈S₂Na

- Molecular Weight : 572.43 g/mol

- Solubility : Water-soluble at concentrations greater than 6 mg/ml

- Reactivity : Highly reactive with primary amines due to the presence of NHS ester groups

BS3 is characterized by two N-hydroxysuccinimide (NHS) ester groups that react with amine groups on biomolecules, leading to the formation of stable amide bonds. This property is crucial for cross-linking proteins in various biological assays.

The primary mechanism by which BS3 exerts its biological activity involves the nucleophilic attack of primary amines on the NHS ester groups. This reaction results in the formation of covalent bonds between BS3 and target biomolecules. The general reaction can be represented as follows:

Where represents a primary amine from a protein or peptide.

Applications in Research

BS3 has a wide range of applications in biochemical research, including:

- Protein Cross-Linking : Stabilizing transient protein-protein interactions for analysis via techniques such as mass spectrometry and Western blotting.

- Cell Surface Protein Studies : Due to its membrane impermeability, BS3 is particularly useful for cross-linking extracellular proteins.

- Receptor-Ligand Dynamics : Understanding interactions between receptors and ligands through cross-linking methodologies.

Study 1: Cross-Linking of Amyloid-β Peptides

A study investigated the use of BS3 to analyze amyloid-β (Aβ) oligomers, which are implicated in Alzheimer’s disease. The researchers found that BS3 effectively cross-linked Aβ1–42 oligomers, allowing for better resolution during electrophoresis compared to glutaraldehyde, another common cross-linker. The findings suggested that BS3 is more suitable for detecting intra-membrane and extra-membrane Aβ oligomer states, facilitating further studies into Alzheimer’s pathogenesis .

| Cross-Linker | Oligomeric Peak Area Ratio (Monomer Samples) |

|---|---|

| Glutaraldehyde | 27.77% |

| Bis(sulfosuccinimidyl) suberate (BS3) | 15.25% |

Study 2: TLR9 Binding in Electrochemical Biosensors

In another study, BS3 was employed to chemically bind toll-like receptor 9 (TLR9) to gold electrodes for use in electrochemical DNA hybridization biosensors. This application demonstrated BS3's utility in stabilizing receptor-ligand interactions for biosensor development .

Study 3: Protein Interaction Dynamics

Research has shown that BS3 can be used to stabilize weak or transient protein interactions, allowing for detailed analysis using mass spectrometry. By cross-linking proteins that interact only briefly, researchers can gain insights into complex biological pathways and mechanisms .

Comparative Analysis with Other Cross-Linkers

| Property | Bis(sulfosuccinimidyl) Suberate (BS3) | Di-succinimidylsuberate (DSS) |

|---|---|---|

| Solubility | Water-soluble | Water-insoluble |

| Membrane Permeability | Membrane-impermeable | Membrane-permeable |

| Reactive Groups | NHS esters | NHS esters |

| Typical Applications | Cell surface proteins | Intracellular proteins |

Propiedades

IUPAC Name |

disodium;1-[8-(2,5-dioxo-3-sulfonatopyrrolidin-1-yl)oxy-8-oxooctanoyl]oxy-2,5-dioxopyrrolidine-3-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O14S2.2Na/c19-11-7-9(33(25,26)27)15(23)17(11)31-13(21)5-3-1-2-4-6-14(22)32-18-12(20)8-10(16(18)24)34(28,29)30;;/h9-10H,1-8H2,(H,25,26,27)(H,28,29,30);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGJYOHMBGJPESL-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)N(C1=O)OC(=O)CCCCCCC(=O)ON2C(=O)CC(C2=O)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2Na2O14S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10421984 | |

| Record name | Bis(sulfosuccinimidyl) suberate sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10421984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

572.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127634-19-9 | |

| Record name | Bis(sulfosuccinimidyl) suberate sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10421984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why was BS3 chosen as the crosslinker in these studies?

A1: While the articles don't explicitly state the reasons behind choosing BS3, several factors make it suitable for studying protein complexes. BS3 is a homo-bifunctional crosslinker, meaning it possesses two identical reactive groups capable of binding to amine groups, which are commonly found on the side chains of lysine residues in proteins. [, ] This allows BS3 to create crosslinks between different protein subunits within a complex. Additionally, BS3 has a spacer arm of ~11.4 Å, which enables it to bridge a suitable distance for capturing interactions between neighboring protein subunits. []

Q2: What information can be gained from using BS3 crosslinking coupled with mass spectrometry in studying protein complexes?

A2: The combination of BS3 crosslinking and mass spectrometry (XL-MS) provides insights into the spatial organization and interactions within protein complexes. In the study on the human TIM22 complex, BS3 crosslinking allowed researchers to identify which specific amino acid residues from different subunits were close enough to be crosslinked. [] By analyzing the crosslinked peptides using mass spectrometry, they could map the proximity of these residues and deduce the architecture and potential interaction sites within the TIM22 complex. [] This technique helps to elucidate the structural organization of complex protein assemblies, which is crucial for understanding their function.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.